molecular formula C19H23NO3 B5357105 3-{[2-(Butan-2-yl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[2-(Butan-2-yl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B5357105
M. Wt: 313.4 g/mol
InChI Key: JYMVMKPGYLWTLT-UHFFFAOYSA-N
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Description

3-{[2-(Butan-2-yl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, known for their rigid and strained ring systems, which make them interesting subjects for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Butan-2-yl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:

    Formation of the Norbornene Core: The norbornene core can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride.

    Carbamoylation: The attachment of the 2-(Butan-2-yl)phenyl group is typically done through a carbamoylation reaction, where the amine group reacts with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Butan-2-yl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting carboxylic acids to alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

3-{[2-(Butan-2-yl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and other biochemical processes.

    Industry: It can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-{[2-(Butan-2-yl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A simpler analog without the carbamoyl and phenyl groups.

    5-Norbornene-2-carboxaldehyde: Another norbornene derivative with an aldehyde functional group.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A related compound with two carboxylic acid groups forming an anhydride.

Uniqueness

The uniqueness of 3-{[2-(Butan-2-yl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its specific functional groups and their arrangement. The combination of the norbornene core with the carbamoyl and phenyl groups imparts unique chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[(2-butan-2-ylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-3-11(2)14-6-4-5-7-15(14)20-18(21)16-12-8-9-13(10-12)17(16)19(22)23/h4-9,11-13,16-17H,3,10H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMVMKPGYLWTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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